molecular formula C15H10FNO2 B6400553 2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid CAS No. 1262006-00-7

2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6400553
CAS No.: 1262006-00-7
M. Wt: 255.24 g/mol
InChI Key: VVDRHINDWWRCFH-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.

    Fluorination: Introduction of the fluorine atom.

    Methylation: Addition of the methyl group.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Cyano-2-chlorophenyl)-6-methylbenzoic acid
  • 2-(5-Cyano-2-bromophenyl)-6-methylbenzoic acid
  • 2-(5-Cyano-2-iodophenyl)-6-methylbenzoic acid

Uniqueness

2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs

Properties

IUPAC Name

2-(5-cyano-2-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-3-2-4-11(14(9)15(18)19)12-7-10(8-17)5-6-13(12)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDRHINDWWRCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689793
Record name 5'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-00-7
Record name 5'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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